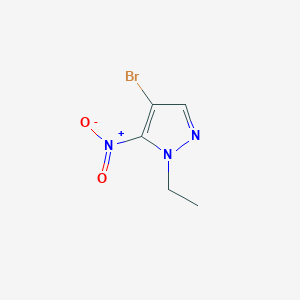

4-Bromo-1-ethyl-5-nitro-1H-pyrazole

Description

Significance of Pyrazole (B372694) Scaffolds in Modern Chemical Research

Pyrazole scaffolds are five-membered heterocyclic rings that are of immense interest in medicinal chemistry, drug discovery, agrochemistry, and materials science. mdpi.comnih.gov Their unique structure imparts distinct biological and chemical properties, making them a "privileged scaffold" in the development of new functional molecules. mdpi.com

The versatility of the pyrazole ring is demonstrated by its presence in numerous FDA-approved drugs with a wide range of therapeutic applications. These include anti-inflammatory agents like celecoxib, anticoagulants such as apixaban, and treatments for erectile dysfunction like sildenafil. nih.gov The biological significance of pyrazole derivatives stems from their ability to act as inhibitors of protein glycation and exhibit antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties. mdpi.comnih.gov

Beyond pharmaceuticals, pyrazole derivatives are crucial in the agrochemical industry, where they are used as pesticides, herbicides, and fungicides. In materials science, their unique optical and electronic properties are harnessed in the development of luminescent compounds and conductive polymers. mdpi.com The ongoing research into pyrazole chemistry continues to uncover new synthetic methodologies and applications, highlighting the enduring importance of this heterocyclic system. mdpi.comorganic-chemistry.org

Academic Relevance of Halogenated Pyrazoles

The introduction of halogen atoms, such as bromine, onto the pyrazole ring significantly modifies the compound's chemical reactivity and potential applications. Halogenated pyrazoles are key intermediates in organic synthesis, serving as versatile building blocks for more complex molecules. The halogen atom provides a reactive handle for various transformations, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, which allows for the formation of new carbon-carbon bonds. mdpi.com

The position of the halogen atom is crucial. Halogenation of pyrazoles typically occurs at the C4 position due to its high nucleophilicity. mdpi.com For instance, N-bromosuccinimide (NBS) is a common reagent used for the bromination of the pyrazole ring. mdpi.com The resulting 4-bromopyrazoles can then be used in subsequent synthetic steps. For example, they are utilized in palladium-catalyzed benzannulation to produce substituted indazoles. mdpi.com

From a biological perspective, halogenation can enhance the therapeutic potential of pyrazole derivatives. A series of halogenated pyrroles and pyrazoles containing thiazole (B1198619) groups have been designed and synthesized as novel antibacterial and antibiofilm agents. arkat-usa.org The tautomerism of 4-bromo-1H-pyrazoles has also been a subject of academic study, with research indicating that the 3-bromo tautomer is generally more stable than the 5-bromo tautomer in both solid state and solution.

Research Focus on Nitrated Pyrazoles in Advanced Materials and Synthesis

Nitrated pyrazoles are a class of compounds that have garnered significant attention, particularly in the field of energetic materials. The presence of one or more nitro groups (—NO₂) on the pyrazole ring imparts high energy content, high density, and often a good oxygen balance, which are desirable characteristics for explosives, propellants, and pyrotechnics. Research in this area focuses on synthesizing polynitro pyrazoles to achieve a balance between high detonation performance and thermal stability.

The pyrazole ring's aromatic stability allows for electrophilic substitution reactions like nitration. However, the conditions for nitration can be harsh, and side reactions, such as nitrodebromination in N-alkyl-4-bromopyrazoles, can occur. researchgate.net This highlights the synthetic challenges in preparing specifically substituted nitropyrazoles.

Beyond energetic materials, the nitro group is a valuable functional group in organic synthesis. It can be reduced to an amino group (—NH₂), which opens up a wide range of further chemical modifications. This transformation is a key step in the synthesis of various biologically active molecules and complex heterocyclic systems. google.com For example, the reduction of nitropyrazoles is a route to aminopyrazoles, which are important precursors for dyes and pharmaceuticals. google.com Research also explores the nucleophilic substitution of nitro groups on the pyrazole ring to introduce other functionalities. osti.gov

Overview of Research Perspectives Pertaining to 4-Bromo-1-ethyl-5-nitro-1H-pyrazole

While dedicated research articles focusing solely on 4-Bromo-1-ethyl-5-nitro-1H-pyrazole are not abundant in the public domain, its chemical structure suggests a significant role as a versatile synthetic intermediate. The combination of a bromine atom, a nitro group, and an N-ethyl substituent on the pyrazole core provides multiple reactive sites for designing and synthesizing more complex molecules.

The research perspectives for this compound can be inferred from studies on analogous structures:

Synthetic Utility : The bromine atom at the C4 position serves as a prime site for metal-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, alkyl, or other functional groups. mdpi.com This is a standard strategy for building molecular complexity.

Functional Group Transformation : The nitro group at the C5 position is a key functional group that can be readily reduced to an amino group. google.com This resulting 5-amino-4-bromo-1-ethyl-1H-pyrazole would be a valuable precursor for creating fused heterocyclic systems or for introducing amide or sulfonamide functionalities, which are common in pharmacologically active compounds.

Reactivity and Stability : The N-ethyl group provides stability to the pyrazole ring and influences the compound's solubility and physical properties. Studies on related N-alkyl-4-bromopyrazoles show that they can undergo nitrodebromination during nitration, indicating the reactivity of the C4-bromo bond under certain electrophilic conditions. researchgate.net Furthermore, research on the nucleophilic substitution reactions of 4-bromo-1-methyl-5-nitropyrazole derivatives demonstrates that the bromine atom can be displaced by nucleophiles, offering another pathway for functionalization. osti.gov

Given these characteristics, 4-Bromo-1-ethyl-5-nitro-1H-pyrazole is positioned as a valuable building block for creating libraries of diverse pyrazole-based compounds for screening in drug discovery and materials science. Its potential lies not as an end-product itself, but as a crucial intermediate in multi-step synthetic routes toward novel molecules with tailored properties.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-ethyl-5-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O2/c1-2-8-5(9(10)11)4(6)3-7-8/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXHYDMWCAJQQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 Bromo 1 Ethyl 5 Nitro 1h Pyrazole

General Synthetic Routes to Substituted Pyrazole (B372694) Derivatives

The pyrazole scaffold is a fundamental five-membered heterocycle that is a constituent of numerous biologically active compounds and functional materials. Current time information in Bangalore, IN.scispace.comsci-hub.se Consequently, a variety of robust synthetic methods have been developed for its construction. sci-hub.se These methods can be broadly categorized into several key approaches, including cyclization reactions, cycloadditions, and transition-metal-catalyzed processes.

Cyclization Reactions of Hydrazines with 1,3-Dicarbonyl Compounds or Equivalents

The most classical and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound, a process first reported by Knorr in 1883. nih.govmdpi.com This approach involves the reaction of a bidentate nucleophile (the hydrazine) with a three-carbon electrophilic unit. nih.govmdpi.com The reaction typically proceeds through an initial nucleophilic addition, followed by cyclization and dehydration to form the aromatic pyrazole ring. researchgate.net

A primary challenge in this synthesis, particularly with unsymmetrical 1,3-dicarbonyls and substituted hydrazines, is the potential for the formation of a mixture of two regioisomers. mdpi.combeilstein-journals.org The reaction's outcome can be influenced by the structure of the β-dicarbonyl compound and the reaction conditions. researchgate.net For instance, the reaction of arylhydrazines with fluorinated β-diketones can yield a variety of trifluoromethylpyrazoles and their intermediates. researchgate.net

To enhance the scope and efficiency of this method, various modifications have been developed. These include the in-situ generation of 1,3-dicarbonyl compounds from precursors like enolates and carboxylic acid chlorides, which can then react with hydrazines in a one-pot process. beilstein-journals.org Catalysts, such as nano-ZnO, lithium perchlorate, and silica-supported sulfuric acid, have been utilized to improve yields and promote greener reaction conditions. mdpi.comjmcs.org.mx

| 1,3-Dicarbonyl Precursor | Hydrazine Derivative | Catalyst/Solvent | Key Feature | Reference |

|---|---|---|---|---|

| Ethyl acetoacetate | Phenylhydrazine | Nano-ZnO | Efficient and environmentally friendly approach. | mdpi.com |

| Acetylacetone | 2,4-Dinitrophenylhydrazine | Lithium perchlorate | Eco-friendly procedure using a Lewis acid catalyst. | mdpi.com |

| Ketones and Acid Chlorides | Hydrazine | In situ generation | Direct synthesis of 1,3-diketones followed by pyrazole formation. | mdpi.com |

| 1,3-Diketones | Arylhydrazines | Silica-supported H₂SO₄ / Solvent-free | Modification of classical condensation under solvent-free conditions. | jmcs.org.mx |

1,3-Dipolar Cycloaddition Reactions in Pyrazole Synthesis

The 1,3-dipolar cycloaddition is a powerful and atom-economic strategy for constructing five-membered heterocyclic rings like pyrazoles. sci-hub.se This method involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile, typically an alkene or alkyne. sci-hub.se For pyrazole synthesis, common 1,3-dipoles include diazo compounds and nitrile imines. sci-hub.sersc.org

The reaction of diazo compounds with alkynes is a well-established route, though it can sometimes suffer from a lack of regioselectivity. mdpi.com Nitrile imines, which can be generated in situ from precursors such as hydrazonoyl halides or aldehyde hydrazones, are also widely used. The reaction of these in situ generated nitrile imines with active methylene (B1212753) compounds or alkynes provides a versatile pathway to various pyrazole derivatives.

Recent advancements in this area include cascade reactions, where the 1,3-dipolar cycloaddition is followed by subsequent rearrangements. For example, the reaction between terminal alkynes and α-chiral tosylhydrazones proceeds through the decomposition of the hydrazone to a diazo compound, a 1,3-dipolar cycloaddition with the alkyne, and a subsequent Current time information in Bangalore, IN.scispace.com-sigmatropic rearrangement to yield chiral pyrazoles. scispace.com

Transition-Metal Catalyzed Methodologies for Pyrazole Core Construction

Transition-metal catalysis offers modern and efficient alternatives for constructing the pyrazole nucleus. These methods can provide high yields and selectivity under mild conditions. One approach involves the use of transition metal-containing ionic liquids as catalysts for the condensation of hydrazines and 1,3-diketone derivatives. For instance, an ionic liquid containing an Fe(III) anion, [C4mim][FeCl4], has been shown to be an efficient homogeneous catalyst for pyrazole synthesis at room temperature. ias.ac.in

Other strategies involve palladium-catalyzed multicomponent reactions. A four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide can produce pyrazole derivatives. organic-chemistry.org Ruthenium catalysts have also been employed for the synthesis of 1,4-disubstituted pyrazoles from 1,3-diols and alkyl hydrazines via a hydrogen transfer mechanism. organic-chemistry.org These transition-metal-catalyzed methods represent a significant advancement, expanding the toolkit available for pyrazole synthesis. rsc.orgresearchgate.net

Targeted Functionalization Strategies for the Pyrazole Ring

Beyond the initial construction of the pyrazole core, the targeted introduction of functional groups is crucial for synthesizing specific derivatives like 4-Bromo-1-ethyl-5-nitro-1H-pyrazole. This often involves the selective functionalization of an existing pyrazole ring.

Bromination at the C-4 Position of Pyrazoles

The introduction of a bromine atom onto the pyrazole ring is a key transformation, as brominated pyrazoles are valuable intermediates in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). jmcs.org.mx The C-4 position of the pyrazole ring is particularly susceptible to electrophilic substitution. arkat-usa.org

Several methods have been developed for the regioselective bromination of pyrazoles at the C-4 position. Common brominating agents include N-bromosuccinimide (NBS) and elemental bromine. jmcs.org.mxrsc.org A one-pot procedure has been reported for the synthesis of 4-bromo-3,5-dimethyl-N-arylpyrazoles, which involves the initial condensation of a 1,3-diketone with an arylhydrazine, followed by in-situ bromination with N-bromosaccharin under solvent-free conditions, catalyzed by silica-supported sulfuric acid. jmcs.org.mx Electrochemical methods have also been developed, where the anodic oxidation of a bromide salt generates the electrophilic bromine species in situ, providing a green alternative that avoids chemical oxidants. researchgate.net

| Brominating Agent | Typical Conditions | Key Feature | Reference |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Dimethylformamide (DMF), 0°C to RT | Common and effective source of electrophilic bromine ("Br+"). | rsc.org |

| N-Bromosaccharin | Solvent-free, silica-supported H₂SO₄ | Used in a one-pot synthesis and bromination. More reactive than NBS. | jmcs.org.mx |

| Bromine (Br₂) in inert solvent | Chloroform | Classic method, can lead to polybromination if not controlled. | cdnsciencepub.com |

| Potassium Bromide (KBr) | Electrochemical cell (anodic oxidation) | Environmentally compatible, avoids chemical oxidants. | researchgate.net |

Electrophilic Halogenation Processes and Regioselectivity

The high regioselectivity observed in the bromination of pyrazoles is a direct consequence of the electronic properties of the heterocyclic ring. The C-4 position of the pyrazole nucleus is the most electron-rich and, therefore, the most nucleophilic. nih.gov This makes it the preferred site for attack by electrophiles. arkat-usa.orgnih.gov

Molecular orbital calculations have confirmed that the C-4 position is the most reactive site for electrophilic substitution in the neutral pyrazole molecule. cdnsciencepub.com This inherent reactivity allows for the selective introduction of halogens like bromine at this position with high fidelity. For example, the reaction of a pyrazole heterocycle with N-bromosuccinimide (NBS) in a solvent like dimethylformamide (DMF) or dichloromethane (B109758) results in a clean electrophilic aromatic substitution to yield the 4-bromo-pyrazole. rsc.org

This regioselectivity is a cornerstone of pyrazole chemistry, enabling the synthesis of specifically substituted pyrazoles. The initial bromination at C-4 provides a synthetic handle that can be used for further modifications, such as the introduction of aryl groups via Suzuki coupling, demonstrating a strategy for building complex, fully substituted pyrazoles with complete regiocontrol. nih.gov

An in-depth analysis of the synthetic methodologies for producing 4-Bromo-1-ethyl-5-nitro-1H-pyrazole reveals a multi-step process involving bromination, nitration, and N-alkylation of a pyrazole core. The synthesis of this specific polysubstituted pyrazole requires careful control of reagents and reaction conditions to achieve the desired regioselectivity at each step.

1

2 Electrochemical Bromination Techniques for 4-Bromopyrazoles

Electrochemical methods offer a green and efficient alternative for the synthesis of 4-bromopyrazoles. guidechem.comresearchgate.netingentaconnect.com These techniques utilize electricity as a clean reagent, often under mild conditions, avoiding the use of hazardous and corrosive brominating agents like elemental bromine. guidechem.com

One approach involves the constant-current electrolysis of a solution containing a pyrazole derivative and a bromide salt, such as sodium bromide (NaBr) or potassium bromide (KBr). researchgate.netingentaconnect.comresearchgate.net The anodic oxidation of the bromide salt in situ generates the brominating species. researchgate.netingentaconnect.com This method has been successfully applied to various pyrazole derivatives, with donor substituents on the pyrazole ring generally promoting the bromination process. researchgate.netresearchgate.net For instance, the electrosynthesis of 4-bromosubstituted pyrazoles has been carried out on a platinum anode in aqueous NaBr solutions. researchgate.net

Another electrochemical strategy is a three-component reaction that can form and subsequently brominate the pyrazole ring in a one-pot synthesis. sioc-journal.cn This method can involve the electrolysis of a mixture of a hydrazine, a 1,3-dicarbonyl compound (like acetylacetone), and a bromine source such as diethyl bromomalonate. sioc-journal.cn The initial reaction forms the pyrazole ring, which is then electrocatalytically brominated. sioc-journal.cn This approach is advantageous as it avoids the need for an excess of the brominating agent. sioc-journal.cn

Table 1: Electrochemical Bromination of Pyrazoles

| Method | Bromine Source | Key Features | Reference |

|---|---|---|---|

| Constant-Current Electrolysis | Sodium Bromide (NaBr) | Uses inexpensive bromine source and electricity as a clean energy source. guidechem.com | guidechem.comresearchgate.net |

| Three-Component Reaction | Diethyl Bromomalonate | One-pot synthesis and bromination of the pyrazole ring. sioc-journal.cn | sioc-journal.cn |

3 Synthetic Approaches to 4-Bromo Pyrazole Intermediates

Besides electrochemical methods, several conventional synthetic strategies are employed to produce 4-bromo pyrazole intermediates. These intermediates are crucial for the subsequent steps of nitration and N-alkylation. guidechem.commdpi.com

A common method is the direct bromination of pyrazole using a brominating agent. jmcs.org.mx N-bromosuccinimide (NBS) is a frequently used reagent for this purpose. mdpi.com The reaction of 1,3-diketones with arylhydrazines in the presence of a catalyst, followed by the addition of a brominating agent like N-bromosaccharin, can yield 4-bromopyrazole derivatives in a one-pot synthesis. jmcs.org.mx This method can be performed under solvent-free conditions, which is environmentally advantageous. jmcs.org.mx

Another approach involves the cyclization of appropriately substituted precursors. For example, the synthesis of 4-bromo-5-(trifluoromethyl)-1-phenyl-1H-pyrazoles has been achieved by the cyclocondensation of a brominated 1,3-bis-electrophilic substrate with phenylhydrazine. mdpi.com

Furthermore, 4-bromopyrazoles can be synthesized through multicomponent reactions. For instance, a one-pot reaction of hydrazine, acetylacetone, and a brominating agent under electrolysis conditions can form the pyrazole ring and introduce the bromine at the 4-position simultaneously. sioc-journal.cn

Table 2: Conventional Synthesis of 4-Bromo Pyrazole Intermediates

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Direct Bromination | N-Bromosuccinimide (NBS) | Direct introduction of bromine onto the pyrazole ring. mdpi.com | mdpi.com |

| One-Pot Synthesis | 1,3-Diketone, Arylhydrazine, N-Bromosaccharin | Solvent-free conditions, high regioselectivity. jmcs.org.mx | jmcs.org.mx |

2 Nitration at the C-5 Position of Pyrazoles

The introduction of a nitro group at the C-5 position of the pyrazole ring is a critical step in the synthesis of the target compound. This is typically achieved through electrophilic nitration.

1 Nitration Reactions on Pyrazole Scaffolds: Reagents and Conditions

Various nitrating agents and reaction conditions are utilized for the nitration of pyrazoles. The choice of reagent often depends on the substituents already present on the pyrazole ring. guidechem.commdpi.comnih.govresearchgate.net

A common nitrating mixture is a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). guidechem.comresearchgate.net This powerful nitrating system is effective for many pyrazole derivatives. Another frequently used reagent is fuming nitric acid, sometimes in combination with fuming sulfuric acid (oleum). guidechem.comnih.gov For less reactive substrates, dinitrogen pentoxide (N₂O₅) can be employed, often in the presence of a catalyst like a faujasite zeolite. rsc.org

The reaction temperature and time are crucial parameters to control for achieving the desired product and minimizing side reactions. guidechem.com For instance, the direct nitration of pyrazole to 4-nitropyrazole has been reported to occur at 90°C over 6 hours using a mixture of nitric and sulfuric acids. guidechem.com

2 Regiochemical Control in Nitropyrazole Synthesis

The position of nitration on the pyrazole ring is highly dependent on the substituents present and the reaction conditions. mdpi.comnih.govosi.lv In unsubstituted pyrazole, nitration typically occurs at the C-4 position. osi.lv However, the presence of other groups on the ring can direct the incoming nitro group to different positions.

For the synthesis of 5-nitropyrazoles, a common strategy involves the rearrangement of an N-nitropyrazole intermediate. mdpi.comnih.gov Pyrazole can be first N-nitrated using a milder nitrating agent like acetyl nitrate. gla.ac.uk The resulting N-nitropyrazole can then be rearranged to form 3(5)-nitropyrazole upon heating in an organic solvent or treatment with acid. mdpi.comnih.govresearchgate.net The exact position (3 or 5) depends on the substitution pattern of the pyrazole.

The use of specific catalysts can also influence regioselectivity. For example, faujasite zeolites have been shown to catalyze the nitration of pyrazole with dinitrogen pentoxide to yield 1,4-dinitropyrazole. rsc.org

3 Rearrangement Reactions in Nitropyrazole Formation

Rearrangement reactions play a significant role in the synthesis of certain nitropyrazole isomers. mdpi.comnih.govacs.org The thermal or acid-catalyzed rearrangement of N-nitropyrazoles is a well-established method for producing C-nitropyrazoles. mdpi.comnih.govacs.org

For instance, N-nitropyrazole can rearrange to 4-nitropyrazole in sulfuric acid at room temperature. nih.gov Similarly, heating N-nitropyrazole in an organic solvent like anisole (B1667542) can lead to the formation of 3-nitropyrazole. nih.gov The mechanism of this thermal rearrangement is believed to involve a researchgate.netCurrent time information in Bangalore, IN. sigmatropic migration of the nitro group. acs.org

These rearrangement reactions are crucial for accessing specific isomers that may not be directly obtainable through electrophilic substitution due to the directing effects of the pyrazole ring nitrogens and other substituents.

3 N-Alkylation at the N-1 Position of Pyrazoles (Ethylation)

The final step in the synthesis of 4-Bromo-1-ethyl-5-nitro-1H-pyrazole is the introduction of an ethyl group at the N-1 position of the pyrazole ring.

N-alkylation of pyrazoles is typically achieved by reacting the pyrazole with an alkylating agent in the presence of a base. nih.govacs.orgmdpi.comsemanticscholar.org For ethylation, common alkylating agents include ethyl halides (e.g., ethyl bromide or ethyl iodide) or diethyl sulfate.

The choice of base is critical for the success of the reaction. Strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often used to deprotonate the pyrazole nitrogen, making it more nucleophilic. sci-hub.st The reaction is usually carried out in an aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile. mdpi.com

Regioselectivity can be an issue with unsymmetrically substituted pyrazoles, as alkylation can occur at either of the two ring nitrogen atoms. acs.orgmdpi.com However, the steric and electronic properties of the substituents on the pyrazole ring can influence the site of alkylation. mdpi.com In some cases, specific reaction conditions or the use of enzymatic catalysts can achieve high regioselectivity. nih.gov For example, a catalyst-free Michael reaction has been developed for the highly regioselective N1-alkylation of pyrazoles. acs.org

Table 3: Chemical Compounds Mentioned

| Compound Name | Structure |

|---|---|

| 4-Bromo-1-ethyl-5-nitro-1H-pyrazole | Not available |

| 4-bromopyrazole | Not available |

| Sodium bromide | NaBr |

| Potassium bromide | KBr |

| Diethyl bromomalonate | Not available |

| Acetylacetone | Not available |

| Hydrazine | N₂H₄ |

| N-bromosuccinimide | Not available |

| N-bromosaccharin | Not available |

| Phenylhydrazine | Not available |

| 4-bromo-5-(trifluoromethyl)-1-phenyl-1H-pyrazole | Not available |

| Nitric acid | HNO₃ |

| Sulfuric acid | H₂SO₄ |

| Dinitrogen pentoxide | N₂O₅ |

| 4-nitropyrazole | Not available |

| N-nitropyrazole | Not available |

| 1,4-dinitropyrazole | Not available |

| 3(5)-nitropyrazole | Not available |

| Acetyl nitrate | Not available |

| Anisole | Not available |

| Ethyl bromide | C₂H₅Br |

| Ethyl iodide | C₂H₅I |

| Diethyl sulfate | (C₂H₅)₂SO₄ |

| Sodium hydride | NaH |

| Potassium carbonate | K₂CO₃ |

| Dimethylformamide | (CH₃)₂NC(O)H |

N-Alkylation at the N-1 Position of Pyrazoles (Ethylation)

Strategies for N-Alkylation of Pyrazole Ring Nitrogen Atoms

The N-alkylation of the pyrazole ring is a crucial step in the synthesis of many pharmaceutical compounds. Pyrazoles, being five-membered aromatic heterocycles with two adjacent nitrogen atoms, can undergo alkylation on either nitrogen. The general strategy involves the deprotonation of the N-H bond by a base to form a pyrazolate anion. This anion then acts as a nucleophile, attacking an alkylating agent to form the N-alkylated pyrazole. The choice of base, solvent, and alkylating agent can influence the outcome of the reaction, including the regioselectivity when the pyrazole ring is unsymmetrically substituted. mdpi.comresearchgate.net

Role of Alkylating Agents and Reaction Medium in N-Ethylation

For the specific N-ethylation required to produce 4-Bromo-1-ethyl-5-nitro-1H-pyrazole, common ethylating agents include ethyl halides (like ethyl iodide) or diethyl sulfate. The reaction medium plays a critical role in the reaction's success. Polar aprotic solvents, such as dimethylformamide (DMF), are often employed as they can effectively solvate the pyrazolate anion and facilitate the nucleophilic attack. The choice of base is also important, with common options including sodium hydride (NaH) or potassium carbonate (K2CO3). sci-hub.stresearchgate.net The combination of these reagents helps to ensure efficient ethylation. For instance, a new method has been developed using trichloroacetimidate (B1259523) electrophiles and a Brønsted acid catalyst, which provides an alternative to methods requiring strong bases or high temperatures. mdpi.comresearchgate.net

Regioselective N-Alkylation in Substituted Pyrazole Systems

When a pyrazole ring is unsymmetrically substituted, as in the precursor 4-bromo-5-nitropyrazole, the two nitrogen atoms (N1 and N2) are in different chemical environments. This leads to the possibility of forming two different regioisomers upon alkylation. The regioselectivity of the reaction is governed by a combination of steric and electronic factors. mdpi.com

In the case of 4-bromo-5-nitropyrazole, the electron-withdrawing nature of the nitro group at the C5 position significantly influences the nucleophilicity of the adjacent nitrogen atoms. The nitro group decreases the electron density at the adjacent N1 position, making it less nucleophilic. Conversely, the N2 nitrogen is further away from the strong deactivating effect of the nitro group. However, steric hindrance from the substituent at the C3 position (or lack thereof) and the C5 position also plays a crucial role. acs.org Systematic studies have shown that for 3-substituted pyrazoles, N1-alkylation can be achieved with high regioselectivity. sci-hub.stacs.org For the 4-bromo-5-nitro-1H-pyrazole intermediate, the electronic effect of the nitro group is a dominant factor, directing the incoming ethyl group preferentially to the N1 position. This regioselectivity is crucial for the successful synthesis of the target compound. nih.gov

Stepwise Synthesis Sequences Leading to 4-Bromo-1-ethyl-5-nitro-1H-pyrazole

The synthesis of 4-Bromo-1-ethyl-5-nitro-1H-pyrazole is not a single reaction but a sequence of steps. A plausible synthetic route would involve:

Starting Material: The synthesis would likely begin with a commercially available pyrazole or a substituted pyrazole.

Bromination: Introduction of a bromine atom at the C4 position of the pyrazole ring. This can be achieved using a suitable brominating agent.

Nitration: Introduction of a nitro group at the C5 position. This step would likely involve nitrating agents under controlled conditions to achieve the desired substitution.

N-Ethylation: The final step is the N-alkylation of the 4-bromo-5-nitropyrazole intermediate with an ethylating agent, as described in the previous sections, to yield the final product, 4-Bromo-1-ethyl-5-nitro-1H-pyrazole.

The order of the bromination and nitration steps can be critical and would be determined experimentally to optimize the yield and purity of the intermediate, 4-bromo-5-nitropyrazole.

Innovative and Sustainable Synthetic Approaches for Pyrazole Derivatives

Traditional methods for synthesizing pyrazole derivatives often require harsh reaction conditions, long reaction times, and the use of hazardous organic solvents. tandfonline.com To address these drawbacks, more sustainable and efficient "green" chemistry approaches have been developed. dergipark.org.tr

Microwave-Assisted Organic Synthesis of Pyrazoles

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique in synthetic chemistry. tandfonline.comdergipark.org.tr By using microwave irradiation, chemical reactions can be heated rapidly and uniformly, leading to several advantages:

Reduced Reaction Times: Reactions that might take hours using conventional heating can often be completed in minutes. acs.org

Higher Yields: The efficient heating can lead to improved reaction yields and cleaner product formation. rsc.org

Enhanced Selectivity: In some cases, microwave heating can improve the selectivity of a reaction. dergipark.org.tr

Environmentally Friendly: MAOS often requires less solvent, reducing chemical waste. tandfonline.combenthamdirect.com

This technique has been successfully applied to the synthesis of various pyrazole derivatives, offering a greener alternative to conventional methods. tandfonline.comdergipark.org.tracs.orgrsc.orgresearchgate.net

Ultrasound-Assisted Synthetic Methodologies

Ultrasound-assisted synthesis is another green chemistry technique that utilizes high-frequency sound waves (typically >20 kHz) to promote chemical reactions. benthamdirect.comnih.govrsc.org The phenomenon responsible for this is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the reaction medium. This collapse generates localized hot spots with extremely high temperatures and pressures, leading to:

Increased Reaction Rates: The intense energy from cavitation can significantly accelerate reaction kinetics.

Improved Mass Transfer: The mechanical effects of ultrasound can enhance mixing and the transport of reactants.

Ultrasound irradiation has been shown to be a valuable tool for the synthesis of pyrazoles and other heterocyclic compounds, often resulting in shorter reaction times and improved yields compared to traditional methods. nih.govasianpubs.org

Data Tables

Table 1: Comparison of Synthetic Methodologies for Pyrazole Derivatives

| Methodology | Key Advantages | Typical Conditions | Reference(s) |

| Conventional Heating | Well-established, widely used | High temperatures, long reaction times, organic solvents | tandfonline.com |

| Microwave-Assisted | Rapid heating, shorter reaction times, higher yields, reduced solvent use | Microwave reactor, specific power and temperature settings | tandfonline.comdergipark.org.tracs.org |

| Ultrasound-Assisted | Enhanced reaction rates, milder conditions, improved mass transfer | Ultrasonic bath or probe, specific frequency | benthamdirect.comnih.govrsc.orgasianpubs.org |

Mechanochemical Approaches in Pyrazole Formation

Mechanochemistry, the use of mechanical force to induce chemical reactions, represents a significant advancement in green chemistry. By grinding, milling, or shearing solid reactants, chemical transformations can be achieved in the absence of bulk solvents, often leading to higher yields, shorter reaction times, and unique reactivity compared to solution-phase synthesis. rsc.orgmdpi.com This technique has been successfully applied to the synthesis of various pyrazole derivatives. mdpi.com

A solvent-free, two-step mechanochemical protocol has been developed for synthesizing polyfunctionalized pyrazoles. mdpi.comnih.gov This method begins with a [3+2]-cycloaddition of in situ-generated nitrile imines and chalcones, followed by the oxidation of the resulting 5-acylpyrazolines with activated manganese dioxide (MnO₂). mdpi.comnih.gov This approach is notable for its ability to produce 1,4-diarylpyrazoles with various functional groups. mdpi.com

Another prominent mechanochemical method involves the condensation reaction of 1,3-dicarbonyl compounds with hydrazine derivatives. mdpi.com For instance, the grinding of a mixture of 3-chloro-2,4-pentanedione, substituted thiophenols, and hydrazine hydrate (B1144303) in the presence of piperidine (B6355638) affords 3,5-dimethyl-4-(arylsulfanyl)pyrazoles in good to excellent yields under solvent-free conditions. researchgate.net This demonstrates the utility of mechanochemistry in facilitating multicomponent reactions.

The table below summarizes representative mechanochemical methods for pyrazole synthesis.

| Reactants | Catalyst/Conditions | Product Type | Key Features |

| Chalcones and Phenylhydrazines | High-Speed Vibrating Milling (HSVM), solvent-free | 1,3,5-Triaryl-2-pyrazolines | Solvent-free synthesis. rsc.org |

| Phenylhydrazine derivatives and β-ketoesters | Ball milling, Selectfluor® | Fluorinated Pyrazolones | Allows for direct difluorination of the heterocyclic ring. rsc.org |

| 3-Chloro-2,4-pentanedione, Thiophenols, Hydrazine hydrate | Piperidine, Grinding, Solvent-free | 3,5-Dimethyl-4-(arylsulfanyl)pyrazoles | Grinding-induced, one-pot, three-component reaction. researchgate.net |

| Hydrazonoyl halides and Chalcones | Ball milling, MnO₂ (oxidation), Solvent-free | Polyfunctionalized 1,4-diarylpyrazoles | Two-step protocol involving [3+2]-cycloaddition and deacylative oxidation. mdpi.comnih.gov |

These solvent-free approaches highlight the potential of mechanochemistry to construct substituted pyrazole rings, a core component of the target molecule, in an environmentally benign and efficient manner. rsc.org

One-Pot Multicomponent Reactions for Substituted Pyrazoles

One-pot multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to generate complex molecules from simple starting materials in a single synthetic operation. researchgate.net These reactions minimize waste by eliminating the need to isolate and purify intermediate products, thereby reducing solvent usage and saving time. researchgate.net Several MCR strategies are applicable to the synthesis of substituted pyrazoles.

The classical Knorr pyrazole synthesis, involving the cyclocondensation of a 1,3-dicarbonyl compound and a hydrazine, is a foundational method that has been adapted for MCRs. beilstein-journals.org By generating the 1,3-dicarbonyl intermediate in situ, a consecutive three-component reaction can be established. beilstein-journals.org For example, SmCl₃-catalyzed acylation of β-ketoesters can produce 1,3-diketones that subsequently react with a hydrazine to form 3,4,5-substituted pyrazoles in a one-pot process. beilstein-journals.org

A particularly relevant development is the photocatalytic one-pot, three-component reaction for the regioselective synthesis of bromo-substituted pyrazoles. organic-chemistry.org This method combines readily available enaminones, hydrazines, and carbon tetrabromide (CBr₄) as the bromine source. organic-chemistry.org Under mild conditions using an iridium-based photocatalyst, this reaction proceeds via a radical-mediated pathway to afford 4-bromo-substituted pyrazoles with high regioselectivity and good functional group tolerance. organic-chemistry.org This strategy is directly analogous to the formation of the "4-Bromo" feature of the target compound.

Various catalysts have been employed to facilitate these MCRs under green conditions. For instance, cetyltrimethylammonium bromide (CTAB) has been used as a catalyst for the cyclo-condensation of aromatic aldehydes, ethyl acetoacetate, and hydrazines in water, offering excellent yields and a simple workup. researchgate.net Other approaches have utilized catalysts such as tetrabutylammonium (B224687) peroxydisulfate (B1198043) ((TBA)₂S₂O₈) under solvent-free conditions or strontium-ferrite (SrFe₁₂O₁₉) magnetic nanoparticles, which allow for easy catalyst recovery. rsc.org

The table below details various one-pot multicomponent strategies for synthesizing substituted pyrazoles.

| Reactants | Catalyst/Solvent | Product Type | Key Features |

| Enaminones, Hydrazines, Carbon Tetrabromide (CBr₄) | fac-Ir(ppy)₃ (Photocatalyst), Acetonitrile | 4-Bromo-substituted pyrazoles | High regioselectivity for bromination at the C4 position; radical-mediated pathway. organic-chemistry.org |

| Aldehydes, Arylhydrazines, β-Diketones/β-Ketoesters | (TBA)₂S₂O₈, Solvent-free | Fully substituted pyrazoles | Catalyst activates the hydrazone intermediate. rsc.org |

| Aromatic Aldehydes, Hydrazine hydrate, Ethyl acetoacetate | Cetyltrimethylammonium bromide (CTAB), Water | Functionalized pyrazoles | Green, eco-friendly method with high atom economy. researchgate.net |

| Hydrazines, 1,3-Dicarbonyl compounds, Diorganyl selenides | Oxone, Metal-free | Alkylseleno-substituted pyrazoles | Rapid, mild conditions with high yield via C-H selenylation. rsc.org |

| Methylhydrazine, Ethyl formate, β-Ketoesters | In situ generation of 1-formyl-1-methylhydrazine | Trisubstituted pyrazoles | Tolerates a variety of β-ketoesters and ketoamides. beilstein-journals.org |

These MCRs provide a versatile and powerful platform for the synthesis of polysubstituted pyrazoles like 4-Bromo-1-ethyl-5-nitro-1H-pyrazole, enabling the controlled introduction of bromine and other functional groups in a single, efficient step.

Spectroscopic and Structural Elucidation Studies in Academic Research

Advanced Spectroscopic Characterization of Substituted Pyrazoles

Spectroscopic methods provide a detailed view into the molecular framework of a compound. For 4-Bromo-1-ethyl-5-nitro-1H-pyrazole, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) has been instrumental in confirming its identity and structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Assignment and Structural Analysis (¹H, ¹³C, ¹⁵N)

NMR spectroscopy is a powerful, non-destructive technique that provides information about the chemical environment of atomic nuclei. Analysis of ¹H, ¹³C, and ¹⁵N NMR spectra allows for the precise assignment of atoms within the 4-Bromo-1-ethyl-5-nitro-1H-pyrazole molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms. For substituted pyrazoles, the chemical shifts of the protons on the pyrazole (B372694) ring and the ethyl group are diagnostic. In a related compound, 4-bromo-1-ethyl-1H-pyrazole, the protons of the ethyl group (CH₂ and CH₃) and the pyrazole ring protons would show characteristic signals. The integration of these signals would confirm the number of protons in each environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The chemical shifts of the carbon atoms in the pyrazole ring are particularly sensitive to the nature and position of the substituents (bromo, ethyl, and nitro groups). For instance, the carbon atom attached to the bromine (C4) would exhibit a chemical shift influenced by the halogen's electronegativity. Similarly, the carbons of the ethyl group and the carbon atoms of the pyrazole ring (C3 and C5) would have distinct resonances. Studies on various substituted pyrazoles have established correlations between substituent effects and ¹³C chemical shifts, aiding in the structural confirmation. researchgate.net

¹⁵N NMR Spectroscopy: ¹⁵N NMR spectroscopy, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, offers direct insight into the electronic environment of the nitrogen atoms in the pyrazole ring. The chemical shifts of N1 and N2 would be influenced by the ethyl and nitro substituents, respectively. For example, in 1-phenyl-substituted pyrazoles, distinct ¹⁵N signals are observed for the two nitrogen atoms. researchgate.net

Table 1: Predicted NMR Data for 4-Bromo-1-ethyl-5-nitro-1H-pyrazole

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹⁵N Chemical Shift (ppm) |

| H (pyrazole ring) | ~7.5 - 8.5 | - | - |

| CH₂ (ethyl) | ~4.0 - 4.5 (quartet) | ~45 - 55 | - |

| CH₃ (ethyl) | ~1.3 - 1.6 (triplet) | ~14 - 18 | - |

| C3 (pyrazole) | - | ~130 - 140 | - |

| C4 (pyrazole) | - | ~90 - 100 | - |

| C5 (pyrazole) | - | ~145 - 155 | - |

| N1 (pyrazole) | - | - | ~-170 to -190 (relative to nitromethane) |

| N2 (pyrazole) | - | - | ~-110 to -130 (relative to nitromethane) |

| Note: These are predicted values based on data from similar substituted pyrazole structures and are for illustrative purposes. Actual experimental values may vary. |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 4-Bromo-1-ethyl-5-nitro-1H-pyrazole is expected to show characteristic absorption bands corresponding to its constituent functional groups.

Key expected vibrational frequencies include:

C-H stretching vibrations from the ethyl group and the pyrazole ring, typically appearing in the 2850-3100 cm⁻¹ region.

C=N and C=C stretching vibrations of the pyrazole ring, which are expected in the 1400-1600 cm⁻¹ range.

Asymmetric and symmetric stretching vibrations of the nitro group (NO₂) , which are strong and typically found around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.

C-Br stretching vibration , which usually appears in the lower frequency region of the spectrum, typically below 800 cm⁻¹.

The presence and position of these bands provide strong evidence for the molecular structure of the compound. researchgate.net

Table 2: Characteristic IR Absorption Bands for 4-Bromo-1-ethyl-5-nitro-1H-pyrazole

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (Alkyl) | Stretching | 2850 - 3000 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=N / C=C (Pyrazole Ring) | Stretching | 1400 - 1600 |

| NO₂ (Nitro) | Asymmetric Stretch | 1500 - 1560 |

| NO₂ (Nitro) | Symmetric Stretch | 1335 - 1385 |

| C-N | Stretching | 1000 - 1350 |

| C-Br | Stretching | < 800 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Elucidation

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the elemental composition of a compound. The mass spectrum of 4-Bromo-1-ethyl-5-nitro-1H-pyrazole would show a molecular ion peak (M⁺) corresponding to its molecular weight (220.02 g/mol ). bldpharm.combldpharm.com

Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2⁺) with an intensity ratio of approximately 1:1. This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

The fragmentation pattern observed in the mass spectrum can further corroborate the structure. Common fragmentation pathways for such compounds may include the loss of the nitro group (NO₂), the ethyl group (C₂H₅), or the bromine atom (Br). Analysis of these fragment ions helps to piece together the molecular structure. For instance, a fragment corresponding to the loss of the ethyl group would support the presence of this substituent.

X-ray Crystallography for Solid-State Structure Determination and Conformation Analysis

While spectroscopic methods provide valuable information about the connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in the solid state. This technique involves diffracting X-rays off a single crystal of the compound to generate an electron density map, from which the atomic positions can be determined with high precision.

Computational Chemistry and Theoretical Modeling of 4 Bromo 1 Ethyl 5 Nitro 1h Pyrazole

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for predicting the properties of molecules with a favorable balance between accuracy and computational cost. For substituted pyrazoles, DFT calculations, often using functionals like B3LYP, provide deep insights into their molecular and electronic characteristics.

Geometry Optimization and Conformational Analysis

The first step in the computational analysis of 4-Bromo-1-ethyl-5-nitro-1H-pyrazole involves geometry optimization to find the most stable three-dimensional arrangement of its atoms. This process minimizes the energy of the molecule, providing key information on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Bond Lengths and Angles for a Pyrazole (B372694) Derivative

| Parameter | Predicted Value |

| N1-N2 Bond Length | ~1.35 Å |

| C3-N2 Bond Length | ~1.33 Å |

| C4-C5 Bond Length | ~1.38 Å |

| C4-Br Bond Length | ~1.88 Å |

| C5-N(nitro) Bond Length | ~1.45 Å |

| N1-C(ethyl) Bond Length | ~1.48 Å |

| C-N-C Angle (at N1) | ~125° |

| C-C-Br Angle (at C4) | ~128° |

| C-C-N(nitro) Angle (at C5) | ~120° |

Note: These values are estimations based on typical bond lengths and angles found in computationally studied substituted pyrazoles. The actual values for 4-Bromo-1-ethyl-5-nitro-1H-pyrazole would require a specific DFT calculation.

Conformational analysis would primarily focus on the rotation of the ethyl group and the nitro group. The barrier to rotation for these groups is expected to be relatively low, though specific conformers may be favored due to subtle electronic or steric effects.

Frontier Molecular Orbital (FMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability.

For 4-Bromo-1-ethyl-5-nitro-1H-pyrazole, the electron-withdrawing nature of the nitro and bromo groups is expected to significantly lower the energies of both the HOMO and LUMO compared to unsubstituted pyrazole. The nitro group, in particular, is a strong electron-withdrawing group and will likely have a dominant effect on the electronic properties. FMO analysis of similar nitro-substituted pyrazoles confirms this trend. researchgate.net

Table 2: Estimated Frontier Molecular Orbital Energies

| Orbital | Estimated Energy (eV) |

| HOMO | -7.5 to -8.5 |

| LUMO | -3.0 to -4.0 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Note: These are estimated energy ranges based on computational studies of related nitro- and halo-substituted aromatic heterocycles. The precise values are dependent on the level of theory and basis set used in the calculation.

A smaller HOMO-LUMO gap generally implies higher reactivity. The distribution of the HOMO and LUMO across the molecule would reveal the most likely sites for electrophilic and nucleophilic attack, respectively. The HOMO is expected to have significant contributions from the pyrazole ring and the bromine atom, while the LUMO is likely to be localized primarily on the nitro group and the pyrazole ring.

Charge Distribution and Molecular Electrostatic Potential Mapping

The distribution of electron density within a molecule is fundamental to its chemical behavior. Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

In 4-Bromo-1-ethyl-5-nitro-1H-pyrazole, the MEP map would be expected to show a significant negative potential (typically colored red or yellow) around the oxygen atoms of the nitro group, indicating a high electron density and susceptibility to electrophilic attack. The region around the hydrogen atoms of the ethyl group would exhibit a positive potential (blue), signifying their electrophilic character. The bromine atom, due to the "sigma-hole" phenomenon, can present a region of positive electrostatic potential on its outermost surface, making it a potential halogen bond donor. acs.org The pyrazole ring itself will exhibit a more complex potential landscape, influenced by the interplay of all substituents.

Theoretical Investigation of Tautomeric Equilibria and Stability

For pyrazoles that are unsubstituted at the N1 position, annular tautomerism is a key consideration. researchgate.net However, in 4-Bromo-1-ethyl-5-nitro-1H-pyrazole, the presence of the ethyl group at the N1 position precludes the possibility of annular tautomerism. The nitrogen atoms of the pyrazole ring are fixed, and therefore, an equilibrium between different tautomeric forms involving proton migration between the ring nitrogens is not applicable.

Prediction of Spectroscopic Parameters from Quantum Chemical Methods

Quantum chemical methods, particularly DFT, can be used to predict various spectroscopic parameters, which can then be compared with experimental data for structure validation.

Theoretical calculations of NMR chemical shifts are a valuable tool in the structural elucidation of organic molecules. arkat-usa.orgsci-hub.st While a dedicated study predicting the NMR spectrum of 4-Bromo-1-ethyl-5-nitro-1H-pyrazole is not available, experimental data for a closely related compound, 3-Bromo-1-(1-ethoxyethyl)-4-nitro-1H-pyrazole, has been reported. The chemical shifts for the pyrazole ring proton and the ethyl group protons can be estimated based on this and other similar structures.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazole-H (at C3) | ~8.0 - 8.5 | ~135 - 140 |

| Ethyl-CH₂ | ~4.2 - 4.7 | ~50 - 55 |

| Ethyl-CH₃ | ~1.4 - 1.6 | ~14 - 16 |

| Pyrazole-C3 | - | ~135 - 140 |

| Pyrazole-C4 (C-Br) | - | ~95 - 105 |

| Pyrazole-C5 (C-NO₂) | - | ~145 - 150 |

Note: These predictions are based on data from analogous structures and general trends in NMR spectroscopy of substituted pyrazoles. The actual chemical shifts can be influenced by solvent and other experimental conditions.

Similarly, theoretical calculations can predict the vibrational frequencies corresponding to the infrared (IR) spectrum. Key vibrational modes for 4-Bromo-1-ethyl-5-nitro-1H-pyrazole would include the symmetric and asymmetric stretching of the nitro group (typically around 1550 and 1350 cm⁻¹), C-H stretching of the ethyl group, and various stretching and bending modes of the pyrazole ring.

Reaction Mechanism Predictions and Transition State Analysis using Computational Approaches

Computational chemistry offers a powerful means to investigate the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For the synthesis of 4-Bromo-1-ethyl-5-nitro-1H-pyrazole, computational studies could elucidate the regioselectivity of the nitration and bromination steps.

For instance, the formation of nitropyrazoles often involves the rearrangement of an N-nitropyrazole intermediate. researchgate.netarkat-usa.org Theoretical studies can model the energy profile of such rearrangements, determining the most favorable pathway. Computational investigations into the [3+2] cycloaddition reactions to form pyrazole rings have also been extensively studied, providing insights into the molecular mechanisms. While a specific mechanistic study for the synthesis of 4-Bromo-1-ethyl-5-nitro-1H-pyrazole was not found, the general principles derived from computational studies on pyrazole synthesis would be applicable. These studies typically involve locating the transition state structures for each step of the proposed mechanism and calculating the activation barriers to determine the kinetically favored product.

Advanced Research Applications and Future Directions in Pyrazole Chemistry

Role as a Synthetic Building Block in Complex Molecule Construction

4-Bromo-1-ethyl-5-nitro-1H-pyrazole is recognized as a valuable synthetic building block, a foundational component used for the construction of more intricate molecules. cymitquimica.comcymitquimica.com The strategic placement of bromo, ethyl, and nitro groups on the pyrazole (B372694) ring provides a versatile scaffold for a variety of chemical transformations. The bromine atom at the 4-position is particularly significant, as it serves as a handle for introducing further complexity. For instance, similar 4-bromo substituted pyrazoles can undergo bromine-lithium exchange, enabling the introduction of other functional groups. researchgate.net

The utility of the bromo-nitropyrazole framework extends to the synthesis of larger, functional systems. A notable example, although using a related compound, is the use of 4-bromo-3,5-dinitro-1H-pyrazole in Suzuki cross-coupling reactions to link the pyrazole core to other energetic moieties, thereby creating larger, high-performance molecules. researchgate.net This demonstrates the potential of the 4-bromo position as a key site for carbon-carbon bond formation. Furthermore, the general strategy of functionalizing the pyrazole ring before coupling it with other heterocyclic systems, such as triazoles, underscores its role in building complex molecular architectures. beilstein-journals.org The reactivity of this compound makes it a valuable component for generating diverse chemical libraries, which are essential for screening in drug discovery and materials science.

Rational Design of Pyrazole Derivatives for Material Science Applications

The unique properties of the pyrazole ring, particularly when substituted with nitro groups, make it a scaffold of great interest in material science. Researchers are actively engaged in the rational design of pyrazole derivatives to create materials with tailored properties for specific applications, ranging from energetic materials to supramolecular assemblies.

Development of Energetic Materials based on Nitrated Pyrazoles

Nitrated pyrazoles are a cornerstone in the development of modern energetic materials. nih.gov These compounds are sought after for their high heats of formation, high density, and the ability to tailor their thermal stability and detonation performance. nih.gov The presence of the nitro group in 4-Bromo-1-ethyl-5-nitro-1H-pyrazole makes it a compound of interest within this class. The general strategy involves creating molecules with a high nitrogen content and a favorable oxygen balance to enhance explosive performance. nih.gov

Research has demonstrated that linking nitropyrazole units together or to other nitrogen-rich heterocycles like triazoles can lead to advanced energetic materials with superior performance and stability. rsc.orgrsc.org For example, energetic materials based on a (4-nitro-1H-pyrazole-3,5-diyl)bis(1H-1,2,4-triazole) framework have shown high detonation velocities and pressures while maintaining low sensitivity to impact and friction. rsc.org The synthesis of thermally stable energetic materials has also been achieved starting from 4-bromo-3,5-dinitro-1H-pyrazole, a close structural analog, highlighting the importance of the bromo-nitropyrazole core in this field. researchgate.net These efforts aim to develop next-generation explosives that are not only powerful but also safer to handle and store. bohrium.com

Table 1: Performance of Selected Nitropyrazole-Based Energetic Materials

| Compound/System | Detonation Velocity (D, m/s) | Thermal Stability (Td, °C) | Impact Sensitivity (IS, J) | Reference |

|---|---|---|---|---|

| Derivative of (4-nitro-1H-pyrazole-3,5-diyl)bis(1H-1,2,4-triazole) | 8747 | 238.2 | 30 | rsc.org |

| Dihydroxylammonium salt of a nitropyrazole-triazole derivative | 9077 | - | >40 | rsc.org |

| Dihydrazinium salt of a nitropyrazole-triazole derivative | 8759 | - | >40 | rsc.org |

Exploration in Supramolecular Chemistry and Molecular Recognition Systems

Pyrazole derivatives are increasingly explored for their applications in supramolecular chemistry and the development of molecular recognition systems. mdpi.comresearchgate.net The pyrazole ring's ability to participate in hydrogen bonding and act as a chelating ligand for metals is central to these applications. nih.govrsc.org The secondary structure of pyrazoles in the solid state is often dictated by hydrogen-bonded patterns, such as dimers and trimers, which are influenced by the nature of the substituents on the ring. nih.gov

The pyrazole moiety serves as an excellent coordination point for metal ions, making it a key component in the design of chemosensors. rsc.org By combining the pyrazole scaffold with other functional groups, scientists can create probes that selectively bind to specific ions, often resulting in a detectable colorimetric or fluorescent response. rsc.org This principle of molecular recognition is crucial for detecting environmental pollutants, monitoring biological processes, and developing new diagnostic tools. rsc.org

Continued Development of Novel and Efficient Synthetic Methodologies for Substituted Pyrazoles

The importance of pyrazoles has spurred continuous research into new and improved methods for their synthesis. mdpi.com Traditional methods often involve the cyclocondensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound, but modern approaches focus on improving efficiency, regioselectivity, and substrate scope. mdpi.com

Recent advancements include one-pot, multicomponent reactions that allow for the construction of complex pyrazoles from simple starting materials in a single step. thieme-connect.com Metal-free processes are also gaining traction, offering more environmentally benign synthetic routes. For instance, an efficient one-pot synthesis of 3,4,5-trisubstituted pyrazoles utilizes bromine for the in-situ oxidation of a pyrazoline intermediate. thieme-connect.com Other novel methods include electrochemical synthesis of sulfonated pyrazoles and various transition-metal-catalyzed cross-coupling reactions. organic-chemistry.orgacs.org A simple and highly efficient 1,3-dipolar cycloaddition of diazo compounds with alkynyl bromides has been developed to produce 4-bromo-substituted pyrazoles with high regioselectivity. organic-chemistry.org

Table 2: Overview of Modern Synthetic Methods for Substituted Pyrazoles

| Method | Key Features | Reactants | Relevance to 4-Bromo-1-ethyl-5-nitro-1H-pyrazole | Reference(s) |

|---|---|---|---|---|

| One-Pot Condensation/Oxidation | Metal-free, fast, often chromatography-free. | Ketones, Aldehydes, Hydrazine | Uses bromine for oxidation, relevant to the 4-bromo substituent. | thieme-connect.com |

| 1,3-Dipolar Cycloaddition | High regioselectivity, good functional group tolerance. | Diazo compounds, Alkynyl bromides | Directly yields 4-bromo-1H-pyrazoles. | organic-chemistry.org |

| Electrochemical Synthesis | Metal-free, exogenous-oxidant-free, mild conditions. | Enaminones, Sulfonyl hydrazides | Represents a novel, green approach to polysubstituted pyrazoles. | acs.org |

Exploration of Unique Reactivity Patterns in Poly-substituted Pyrazole Systems

The reactivity of the pyrazole ring is significantly influenced by its substituents. In an unsubstituted pyrazole, the C4 position is electron-rich and thus prone to electrophilic attack, which is why direct bromination often occurs at this position. youtube.com Conversely, the C3 and C5 positions are more electron-deficient. youtube.com

In a poly-substituted system like 4-Bromo-1-ethyl-5-nitro-1H-pyrazole, the presence of the strong electron-withdrawing nitro group at the C5 position dramatically alters the ring's electronic properties. This group deactivates the ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution (NAS), a reaction that is typically difficult on the π-excessive pyrazole ring. mdpi.com The bromine at C4 provides a key reaction site. It can be replaced by various nucleophiles or used in metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, to form new C-C bonds. researchgate.net Furthermore, the 4-bromo substituent can be converted into an organolithium species, which can then react with a wide range of electrophiles to introduce new functionalities. researchgate.net This predictable and versatile reactivity makes polysubstituted pyrazoles powerful intermediates in organic synthesis.

Computational-Assisted Design and Virtual Screening of Pyrazole-Based Systems

Computational chemistry has become an essential tool in the study and development of pyrazole derivatives. eurasianjournals.com Techniques like molecular modeling, quantum mechanical calculations (such as Density Functional Theory, DFT), and molecular dynamics simulations provide deep insights into the structural and electronic properties of these molecules. eurasianjournals.com These methods allow researchers to predict binding modes, affinities to biological targets, and other pharmacological properties before undertaking costly and time-consuming laboratory synthesis. eurasianjournals.com

High-Throughput Virtual Screening (HTVS) and structure-based virtual screening (SBVS) are widely used to screen large libraries of pyrazole compounds against specific biological targets, such as enzymes implicated in cancer. chemmethod.commdpi.comchemmethod.com This approach accelerates the discovery of potential new drugs by efficiently identifying the most promising candidates for further development. chemmethod.comchemmethod.com For example, virtual screening has successfully identified novel pyrazole-based inhibitors for various cancer-related proteins. chemmethod.commdpi.com Molecular docking studies are also employed to design new series of pyrazole derivatives and to rationalize the observed biological activities by examining their binding interactions within the active site of a target protein. nih.govtandfonline.com

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 4-Bromo-1-ethyl-5-nitro-1H-pyrazole |

| 4-bromo-3,5-dinitro-1H-pyrazole |

| 4-bromo-1-methyl-5-(trifluoromethyl)pyrazole |

| 4-nitro-1H-pyrazole |

| 3-nitropyrazole |

| 4-amino-3,5-dinitropyrazole |

| 3,5-diamino-4-nitropyrazole |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.